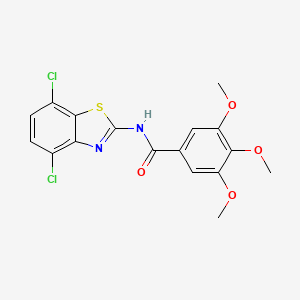

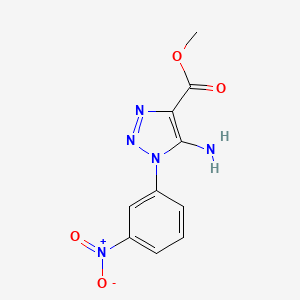

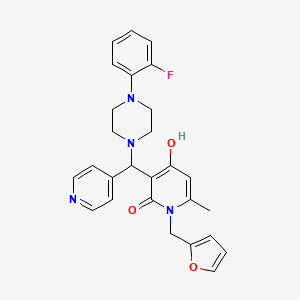

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their diverse biological activities and are used in various fields of medicinal and organic chemistry .

Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the electron-withdrawing chlorine atoms and electron-donating methoxy groups would further influence the reactivity of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene rings would likely make this compound both hydrophilic and lipophilic to some extent .Aplicaciones Científicas De Investigación

Anticonvulsant and Sedative-Hypnotic Activity

A study on 4-thiazolidinone derivatives, which are structurally related to benzothiazole compounds, demonstrated anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. Some compounds, notably 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, also exhibited significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Calcium Antagonistic Activity

Benzothiazoline derivatives have been explored for their structure-activity relationship with respect to Ca2+ antagonistic activity. Certain compounds demonstrated potent Ca2+ antagonistic activity, with dual inhibition on fast Na+ inward and slow Ca2+ inward channels, offering potential as long-acting hypotensive agents and for preventing acute pulmonary thrombotic death (Yamamoto et al., 1988).

Antibacterial Applications

N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have shown promising antibacterial activities against various strains, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa, suggesting their potential as more effective alternatives to traditional antibiotics (Obasi et al., 2017).

Antitumor Activity

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems has identified compounds with considerable anticancer activity against a range of cancer cell lines, highlighting the benzothiazole structure's role as a pharmacophoric group in antitumor drug development (Yurttaş et al., 2015).

Photophysical and Antimicrobial Studies

Novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and assessed for their broad-spectrum antimicrobial activity against bacterial and fungal strains, in addition to their photophysical and thermal properties, underscoring their versatility in chemical and biomedical research (Padalkar et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O4S/c1-23-11-6-8(7-12(24-2)14(11)25-3)16(22)21-17-20-13-9(18)4-5-10(19)15(13)26-17/h4-7H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXJSWCELSHLNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2931946.png)

![3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2931950.png)

![3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931954.png)

![5-(Chloromethyl)benzo[d]thiazole](/img/structure/B2931956.png)

![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)

![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2931968.png)